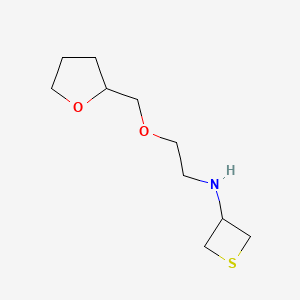
N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine: is an organic compound that features a thietan ring and a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Moiety: This can be achieved through the ring-opening of tetrahydrofuran derivatives, followed by functionalization to introduce the methoxy group.
Introduction of the Thietan Ring: The thietan ring can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling of the Two Moieties: The final step involves coupling the tetrahydrofuran moiety with the thietan ring through an appropriate linker, such as an ethylamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietan ring.
Reduction: Reduction reactions can target the tetrahydrofuran moiety, leading to the formation of dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Functionalized amines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine:
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry:
Material Science: Utilization in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine: Similar in structure but with variations in functional groups.
Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran moieties but different linkers or additional functional groups.
Uniqueness:
Structural Features: The combination of a thietan ring and a tetrahydrofuran moiety is unique, providing distinct chemical and physical properties.
Reactivity: The presence of both sulfur and oxygen atoms in the structure offers diverse reactivity patterns.
Propiedades
Fórmula molecular |
C10H19NO2S |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
N-[2-(oxolan-2-ylmethoxy)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c1-2-10(13-4-1)6-12-5-3-11-9-7-14-8-9/h9-11H,1-8H2 |
Clave InChI |
CBGIYJBXCKYOPV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COCCNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)

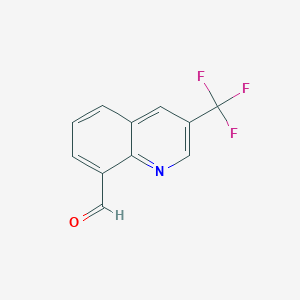
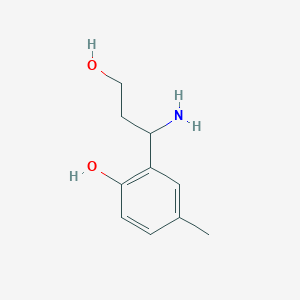
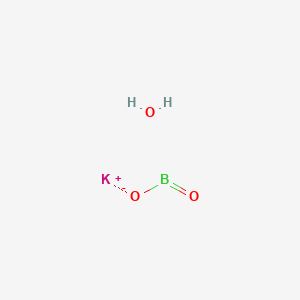
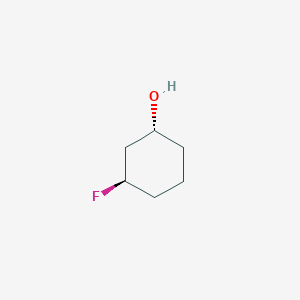
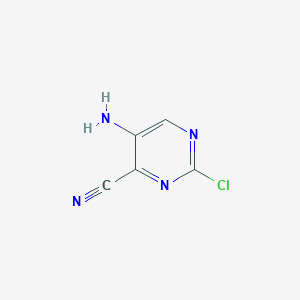

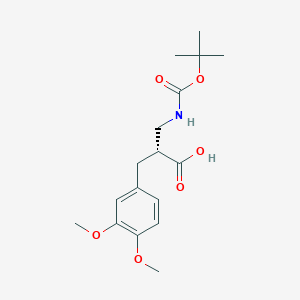
![(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
